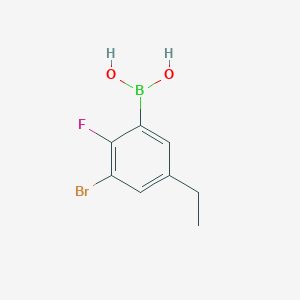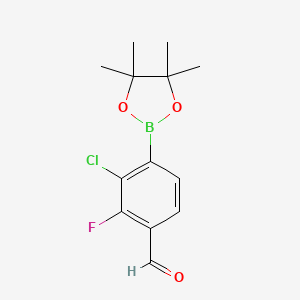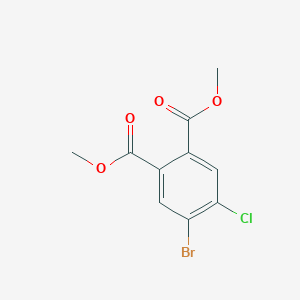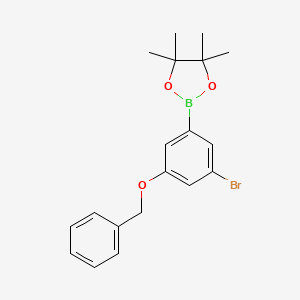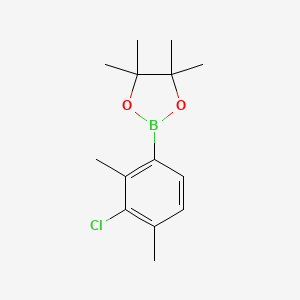
3-Chloro-2,4-dimethylphenylboronic acid pinacol ester
Descripción general
Descripción
3-Chloro-2,4-dimethylphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C14H20BClO2 and a molecular weight of 266.58 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boron atom in the boronic ester forms a bond with a metal catalyst, typically palladium, facilitating the transfer of an organic group from boron to the metal .
Biochemical Pathways
It’s known that boronic esters like this compound are used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of their use .
Pharmacokinetics
It’s worth noting that boronic esters are generally considered stable and are often used in reactions due to their stability . The compound’s bioavailability would depend on various factors, including its formulation and the route of administration.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of organic synthesis, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 2-8°C . Additionally, the compound’s efficacy in catalyzing reactions can be influenced by the presence of other reactants and catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide are typically used.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It is a key reagent in the formation of biaryl structures .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of organic light-emitting diodes (OLEDs) and other electronic components is noteworthy .
Comparación Con Compuestos Similares
- 3-Chloro-4-methylphenylboronic acid pinacol ester
- 3,4-Dimethoxyphenylboronic acid pinacol ester
Comparison: 3-Chloro-2,4-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling .
Propiedades
IUPAC Name |
2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-8-11(10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKUIRRZFYHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146627 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-78-6 | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2,4-dimethylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






